molecular formula C16H12N4O5 B6073957 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide

Numéro de catalogue B6073957
Poids moléculaire: 340.29 g/mol
Clé InChI: ASXLRXIWYQEQKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide, commonly known as DNQX, is a synthetic compound that belongs to the family of kainate receptor antagonists. DNQX is a potent and selective antagonist of the kainate receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.

Mécanisme D'action

DNQX acts as a competitive antagonist of the kainate receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of kainate receptors, DNQX inhibits the excitatory neurotransmission mediated by these receptors, leading to a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DNQX has been shown to produce a variety of biochemical and physiological effects in the central nervous system. By blocking the activity of kainate receptors, DNQX can reduce the severity of seizures and prevent the development of epileptic activity. DNQX has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a decrease in excitotoxicity and neuronal damage. Additionally, DNQX has been shown to produce analgesic effects by blocking the activity of kainate receptors involved in pain perception.

Avantages Et Limitations Des Expériences En Laboratoire

DNQX has several advantages for lab experiments. It is a potent and selective antagonist of the kainate receptor, which allows for precise manipulation of the receptor's activity. DNQX is also stable and easy to handle, making it a convenient tool for pharmacological studies. However, DNQX has some limitations for lab experiments. It has a relatively short half-life, which requires frequent administration to maintain its effects. Additionally, DNQX can produce off-target effects by blocking other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on DNQX and kainate receptors. One direction is the development of new drugs that target kainate receptors for the treatment of neurological disorders, such as epilepsy and chronic pain. Another direction is the investigation of the role of kainate receptors in synaptic plasticity and learning and memory. Additionally, the development of new tools for the precise manipulation of kainate receptor activity, such as optogenetic and chemogenetic approaches, can provide new insights into the function of these receptors in the central nervous system.

Méthodes De Synthèse

DNQX can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-nitro-1H-indazole-7-amine to yield DNQX. The final product can be purified by recrystallization.

Applications De Recherche Scientifique

DNQX has been widely used in scientific research to study the role of kainate receptors in synaptic transmission and plasticity. Kainate receptors are involved in a variety of physiological processes, such as learning and memory, pain perception, and seizure activity. DNQX has been used to investigate the role of kainate receptors in these processes by blocking their activity. DNQX has also been used to study the pharmacological properties of kainate receptors and to develop new drugs that target these receptors.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-16(18-10-1-2-13-14(6-10)25-4-3-24-13)12-7-11(20(22)23)5-9-8-17-19-15(9)12/h1-2,5-8H,3-4H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXLRXIWYQEQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.